molecular formula C15H24N2O B3082042 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine CAS No. 1119450-01-9

1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine

Cat. No.: B3082042
CAS No.: 1119450-01-9
M. Wt: 248.36 g/mol
InChI Key: YETRLMKXLCJKIZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a piperidine derivative characterized by an ethyl group at the piperidine nitrogen and a 3-methoxybenzyl substituent on the 4-amino position. The structural flexibility of the piperidine ring and substituent diversity allow for fine-tuning of physicochemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-9-7-14(8-10-17)16-12-13-5-4-6-15(11-13)18-2/h4-6,11,14,16H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETRLMKXLCJKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The secondary amine group in 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine facilitates nucleophilic substitution reactions. A notable example involves its use in synthesizing tertiary amines via alkylation with halogenated reagents:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation 3-Methoxybenzyl bromide, THF, NaH, 0°CN-Benzyl-N-ethyl derivative78–81%
Arylation Aryl halides, Pd catalysis, baseAryl-substituted piperidine derivatives65–72%
  • Mechanistic Insight : Deprotonation of the amine with NaH generates a strong nucleophile, enabling efficient alkylation . Pd-catalyzed cross-couplings (e.g., Suzuki reactions) with aryl boronic acids expand structural diversity .

Acylation and Carbamate Formation

The amine participates in condensation reactions with acylating agents, forming stable amides or carbamates:

Reaction TypeReagents/ConditionsKey Product FeaturesApplicationSource
Acylation Acetic anhydride, pyridineAcetamide derivativeImproved lipophilicity
Carbamate Boc₂O, DMAP, CH₂Cl₂tert-Butoxycarbonyl-protected amineIntermediate for SPPS
  • Notable Example : Reaction with Boc₂O under anhydrous conditions yields a protected intermediate critical for solid-phase peptide synthesis (SPPS) .

Oxidation and Reduction

The piperidine ring and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsOutcomeSelectivitySource
Oxidation KMnO₄, H₂O, 60°CPiperidone formationC-4 position favored
Reduction H₂, Pd/C, EtOHSaturation of benzyl groupFull conversion in 6h
  • Key Finding : Controlled oxidation generates ketone intermediates, while catalytic hydrogenation reduces aromatic rings without affecting the piperidine core .

Substitution Reactions

The ethyl and benzyl groups enable site-specific substitutions:

Target PositionReagents/ConditionsProductYieldSource
Benzyl group HNO₃/H₂SO₄, 0°CNitro-substituted derivative58%
Piperidine N CH₃I, K₂CO₃, DMFQuaternary ammonium salt83%
  • Regioselectivity : Electrophilic aromatic substitution occurs preferentially at the para position of the methoxybenzyl group .

Cross-Coupling Reactions

Palladium-mediated couplings enhance structural complexity:

Reaction TypePartnersConditionsKey ApplicationSource
Suzuki 4-Chlorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DMEKinase inhibitor cores
Buchwald–Hartwig Aryl bromides, XantphosPd₂(dba)₃, t-BuONa, tolueneAntibacterial agents
  • Case Study : Suzuki coupling with 4-chlorophenylboronic acid produces biaryl derivatives showing PKB kinase inhibition (IC₅₀ = 12 nM) .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey DifferenceReactivity ImpactSource
1-Ethyl-N-(3-methoxyphenyl)piperidin-4-amineLacks benzyl groupReduced nucleophilicity (ΔpKa = 1.2)
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-olHydroxyl vs. amineEnhanced oxidation susceptibility
1-Ethyl-N-(3-methoxybenzyl)piperidin-4-carboxamideCarboxamide substitutionStabilized against electrophilic attack

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is known for its versatility in organic synthesis. The presence of the methoxybenzyl group enhances its solubility and reactivity, making it a valuable building block in chemical synthesis. Its molecular formula is C16_{16}H22_{22}N2_2O, indicating that it contains both nitrogen and oxygen functionalities that can participate in various chemical reactions.

Chemistry

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups.
  • Coupling Reactions : It can be involved in coupling reactions to form larger molecular frameworks.

Biology

In biological research, this compound has potential applications related to:

  • Cell Signaling : Similar compounds have been associated with influencing lymphocyte signaling and cellular adhesion proteins, suggesting that this compound may also play a role in these pathways.
  • Pharmacological Studies : Its structure allows for exploration in drug development, particularly in targeting specific receptors or pathways involved in diseases.

Medicine

The unique properties of this compound position it as a candidate for therapeutic applications:

  • Potential Therapeutic Agent : Compounds with similar structures have shown promise in treating conditions related to cellular signaling disruptions, such as cancer or autoimmune diseases.
  • Drug Development : Its ability to modulate biological activity makes it a candidate for further investigation in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The 3-methoxybenzyl group enhances the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 4-Aminopiperidines

Compound Name Piperidine Substituent Aromatic Substituent Molecular Formula Key Structural Differences
This compound Ethyl (N) 3-Methoxybenzyl (4-amino) C₁₅H₂₄N₂O Reference compound
1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine Ethyl (N) 2-Fluorophenyl (4-amino) C₁₃H₁₉FN₂ Fluorine atom at 2-position; no benzyl
1-Ethyl-N-[(3-fluoro-4-methylphenyl)methyl]piperidin-4-amine Ethyl (N) 3-Fluoro-4-methylbenzyl (4-amino) C₁₅H₂₃FN₂ Fluorine and methyl groups on benzyl
N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine Phenethyl (N) 4-tert-Butylbenzyl (4-amino) C₂₅H₃₄N₂ Bulky tert-butyl group; phenethyl chain
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl (N) 4-Methoxybenzyl (4-amino) C₁₅H₂₂N₂O₂ Acetyl vs. ethyl; 4-methoxy vs. 3-methoxy

Key Observations :

  • Substituent Position : The position of methoxy groups (e.g., 3-methoxy vs. 4-methoxy in and ) influences electronic effects and steric interactions. The 3-methoxy group in the target compound may enhance π-π stacking compared to 4-methoxy derivatives .
  • Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit increased metabolic stability and lipophilicity (higher LogP) due to fluorine’s electronegativity and small atomic radius .

Key Observations :

  • Reductive Amination: A common method for 4-aminopiperidines, as seen in and . The target compound likely follows this route, reacting 1-ethylpiperidin-4-one with 3-methoxybenzylamine under acidic conditions .
  • Schiff Base Derivatives : Compounds like those in utilize imine formation, which can be reversible under physiological conditions, affecting stability .

Pharmacological and Physicochemical Properties

Table 3: Comparative Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Biological Activity
This compound 248.37 ~2.1 (estimated) 1 donor, 3 acceptors Not explicitly reported; structural analog of cholinesterase inhibitors (e.g., )
1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine 226.30 2.5 1 donor, 3 acceptors Potential CNS activity due to fluorine
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine 262.35 1.3 1 donor, 3 acceptors Higher hydrophilicity vs. ethyl analogs
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine 338.42 3.0 1 donor, 4 acceptors Enhanced electron donation for receptor binding

Key Observations :

  • Biological Activity: Piperidine derivatives with methoxy or fluorine substituents are often explored as CNS agents or enzyme inhibitors. For example, highlights analogs with dual cholinesterase and monoamine oxidase inhibition, suggesting the target compound may share similar mechanisms .

Biological Activity

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a piperidine derivative with a molecular formula of C15_{15}H24_{24}N2_2O and a molecular weight of 248.37 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular signaling pathways. Compounds with similar piperidine structures have been shown to influence:

  • Dopaminergic pathways : This compound may act as a modulator of dopamine receptors, which are critical in the treatment of neurodegenerative diseases and psychiatric disorders.
  • Cholinergic systems : It could exhibit cholinesterase inhibition, which is beneficial in Alzheimer's disease management by enhancing acetylcholine levels in the brain.

Pharmacological Studies

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity :
    • A study indicated that derivatives of piperidine, including this compound, exhibited cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Research has shown that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Properties :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies, potentially aiding in conditions like Parkinson's and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

  • Substituent Effects : The presence of the methoxy group at the benzyl position enhances lipophilicity, improving membrane permeability and receptor binding affinity.
  • Piperidine Ring Modifications : Variations in the piperidine ring structure can significantly alter biological activity, affecting potency and selectivity toward specific targets .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerCytotoxicity
Anti-inflammatoryReduced inflammation
NeuroprotectivePotential protective effects

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methoxy substitutionIncreased potency
Piperidine ring variationAltered selectivity

Case Study 1: Anticancer Efficacy

In a study involving FaDu hypopharyngeal tumor cells, this compound was tested alongside standard chemotherapeutics. The compound demonstrated higher cytotoxicity than the reference drug bleomycin, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed significant reductions in cell death compared to untreated controls, suggesting its potential role in neurodegenerative disease therapy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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